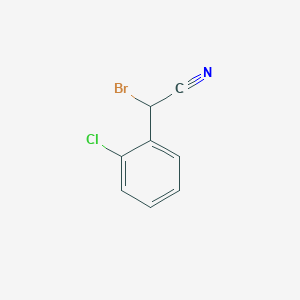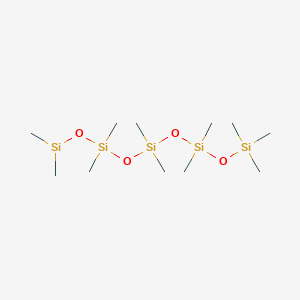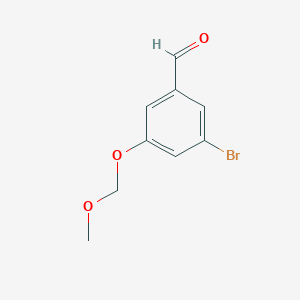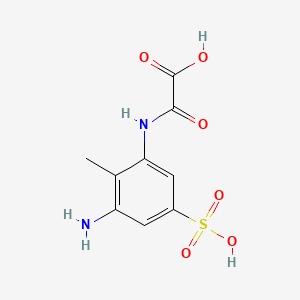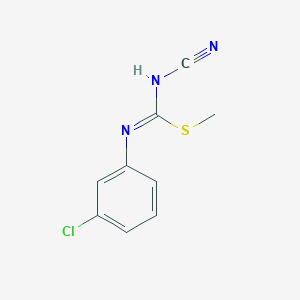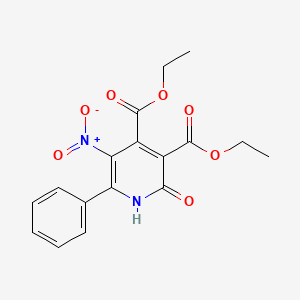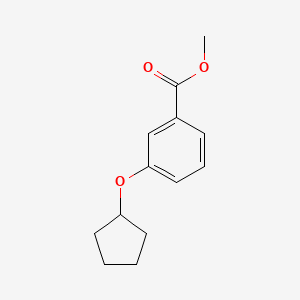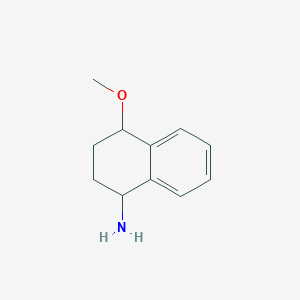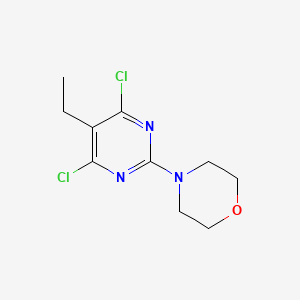![molecular formula C22H18O10 B1646074 [2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate CAS No. 128232-62-2](/img/structure/B1646074.png)
[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate
Overview
Description
“[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate” is a gallocatechin analogue (GC-2) that has shown potential to inhibit multiple targets of SARS CoV-2 . It is a phytochemical that has been virtually screened against main protease (M pro), which is a potential target of SARS CoV-2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains multiple hydroxy groups and a chromen ring. The exact structure can be found in chemical databases .Scientific Research Applications
Antioxidant Properties
Catechins, including Catechin 5-O-gallate, are known for their strong antioxidant properties . They are important components of tea leaves and are found in many plants . The antioxidant properties of catechins are very important for their absorption into the human body and the effectiveness of their antioxidant properties .
Protection Against UV Radiation
Research has shown that catechins can enhance the human body’s protective power against UV radiation . They can prevent or reduce skin damage, making them beneficial for skincare .
Anti-inflammatory Effects
Catechins have demonstrated promising anti-inflammatory properties . This makes them potentially useful in treating conditions associated with inflammation .
Antimicrobial and Antiviral Effects
Catechins have shown positive antimicrobial and antiviral effects . This suggests they could be used in the treatment of various bacterial and viral infections .
Anti-allergenic Effects
Catechins have been found to have anti-allergenic effects . This could make them beneficial for people suffering from allergies .
Anti-cancer Effects
Catechins have demonstrated anti-cancer effects . They could potentially be used in cancer prevention and treatment .
Neuroprotective Properties
Catechins have shown neuroprotective properties . They could potentially be used in the treatment of neurological disorders .
Applications in Food, Cosmetics, and Pharmaceuticals
The strong antioxidant effects of catechins have led to advances in the food, cosmetics, and pharmaceutical industries . They increase the penetration and absorption of healthy functional foods and bio cosmetics into the body and the skin, thus improving their utility .
Mechanism of Action
Target of Action
Catechin 5-O-gallate, also known as [2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate, is a polyphenolic constituent that is broadly distributed in the plant kingdom . The primary targets of Catechin 5-O-gallate are reactive oxygen species (ROS) and various cell signaling pathways .
Mode of Action
Catechin 5-O-gallate interacts with its targets in a unique way. It has dual actions in relation to ROS as an anti-oxidant and a pro-oxidant . It can both eliminate ROS by scavenging and enhance ROS production . Furthermore, it modulates various cell signaling pathways such as regulating proliferation, apoptosis, angiogenesis, and killing of various types of cancer cells .
Biochemical Pathways
Catechin 5-O-gallate affects several biochemical pathways. It effectively scavenges oxidative stress and free radicals by binding proteins, lipids, nucleic acids, and metals in tissues . It also influences molecular mechanisms involved in angiogenesis, extracellular matrix degradation, regulation of cell motility, and multiple resistance to cancers and associated disorders .
Pharmacokinetics
The pharmacokinetics of Catechin 5-O-gallate involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, catechins are absorbed from the small intestine and remaining excess catechins pass to the colon . They are subject to extensive metabolism by phase II process and catabolism by colonic microbes that result in complicated pharmacokinetics . These factors significantly impact the bioavailability of Catechin 5-O-gallate .
Result of Action
The molecular and cellular effects of Catechin 5-O-gallate’s action are diverse. It possesses promising anti-inflammatory, neuroprotective, antioxidant, antibacterial, anticancer, and anti-viral properties . It also provides several health advantages by scavenging free radicals and retarding extracellular matrix degradation induced by ultraviolet (UV) radiation and pollution .
Action Environment
The action, efficacy, and stability of Catechin 5-O-gallate are influenced by various environmental factors. For instance, it has been found to boost protective power against UV radiation . The stability of catechins is very important for their absorption into the human body and the effectiveness of their anti-oxidant properties . Therefore, the environment in which Catechin 5-O-gallate is administered can significantly impact its therapeutic effectiveness.
Future Directions
properties
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-18-12(8-17(28)21(31-18)9-1-2-13(24)14(25)3-9)19(7-11)32-22(30)10-4-15(26)20(29)16(27)5-10/h1-7,17,21,23-29H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJFMLUMNSUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate | |
CAS RN |
128232-62-2 | |
| Record name | 128232-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



